(5-Methyloxolan-2-yl)methanamine
CAS No.: 7179-91-1
Cat. No.: VC2559476
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7179-91-1 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (5-methyloxolan-2-yl)methanamine |
| Standard InChI | InChI=1S/C6H13NO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | QVDZSYSWFHRVRU-UHFFFAOYSA-N |
| SMILES | CC1CCC(O1)CN |
| Canonical SMILES | CC1CCC(O1)CN |
Introduction
(5-Methyloxolan-2-yl)methanamine is an organic compound with the molecular formula C₆H₁₃NO. It belongs to the class of amines and heterocyclic compounds, featuring a five-membered methyloxolan ring attached to a methanamine group. This compound is primarily used in scientific research and development, particularly in organic and medicinal chemistry. It is not intended for therapeutic applications in humans or animals.
Synthesis and Preparation
The synthesis of (5-Methyloxolan-2-yl)methanamine involves several steps, often starting with the preparation of the methyloxolan ring followed by the introduction of the methanamine group. This process can be optimized for industrial production to enhance efficiency while minimizing environmental impact.
Synthesis Steps:
-
Ring Formation: The methyloxolan ring is typically formed through the reaction of appropriate precursors.
-
Amination: Introduction of the methanamine group to the ring.
-
Purification: Final purification steps to achieve high purity.
Applications and Research Findings
(5-Methyloxolan-2-yl)methanamine is used in various scientific applications, particularly in organic and medicinal chemistry research. It serves as a building block for more complex molecules and can participate in a variety of chemical reactions due to its amine group.
Applications:
-
Organic Synthesis: Used as a precursor for synthesizing more complex organic compounds.
-
Medicinal Chemistry: Potential applications in drug development due to its heterocyclic structure.
Experimental Determination:
-
Melting Point: Typically determined using differential scanning calorimetry (DSC).
-
Boiling Point: Often measured using distillation techniques.
-
Density: Can be calculated using pycnometry.
Safety and Handling
Handling (5-Methyloxolan-2-yl)methanamine requires caution due to its chemical properties. It is classified as a hazardous substance, and proper safety protocols should be followed during handling and storage.
Safety Information:
-
Hazard Statements: May cause irritation and other health hazards.
-
Precautionary Statements: Use protective equipment and follow proper disposal procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume